molecular formula C9H11NO2 B1347282 p-Tolylamino-acetic acid CAS No. 21911-69-3

p-Tolylamino-acetic acid

Cat. No. B1347282
CAS RN: 21911-69-3
M. Wt: 165.19 g/mol
InChI Key: CTFOHWIEFNJZHC-UHFFFAOYSA-N
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Description

p-Tolylamino-acetic acid, also known as N-(4-methylphenyl)glycine or 2-(4-methylanilino)acetic acid, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is represented by the InChIKey CTFOHWIEFNJZHC-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of p-Tolylamino-acetic acid can be represented by the canonical SMILES notation: CC1=CC=C(C=C1)NCC(=O)O . This notation provides a way to represent the structure of the compound in a linear format that can be easily read and interpreted by chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Tolylamino-acetic acid include a molecular weight of 165.19 g/mol, a XLogP3 value of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 165.078978594 g/mol .

Scientific Research Applications

Proteomics Research

p-Tolylamino-acetic acid is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.

Synthesis of Amide Derivatives

p-Tolylamino-acetic acid can be used in the synthesis of amide derivatives . Amide derivatives have attracted much attention of researchers due to their widespread applications in the pharmaceutical industry. They are commonly employed as a protective group in synthetic methodology .

N-Acylation Reactions

p-Tolylamino-acetic acid can be used in N-acylation reactions . In this reaction, an effective N-C bond forming reaction takes place to give primary amides, in which primary amines are treated with acetic acid in the presence of a metal-free catalyst .

Environmental Friendly Synthesis

p-Tolylamino-acetic acid can be used in environmentally friendly synthesis . The N-acylation reaction between p-toluidine and acetic acid is an example of an environmentally friendly reaction, as it uses a metal-free catalyst .

Mercuration Reactions

p-Tolylamino-acetic acid can be used in mercuration reactions . Mercuration is a type of organometallic reaction where a mercury atom is introduced into an organic molecule .

Synthesis of Hydrazides

p-Tolylamino-acetic acid can be used in the synthesis of hydrazides . Hydrazides are organic compounds that contain a -CONHNH2 group. They are used in the synthesis of various pharmaceuticals and in the preparation of specific polymers .

properties

IUPAC Name

2-(4-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFOHWIEFNJZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944507
Record name N-(4-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolylamino-acetic acid

CAS RN

21911-69-3
Record name 21911-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of crude p-tolylamino-acetic acid tert-butyl ester (200 mmol) in DCM (600 mL) was cooled to 0° C. and treated with TFA (150 mL). The reaction mixture was allowed to reach RT and stirred for 4 d. Water (200 mL) was added, the layers were separated and the aqueous layer was extracted with DCM (4×200 mL). The aqueous layer was adjusted to pH 8 by addition of saturated NaHCO3 solution and extracted with ethyl acetate (4×200 mL). The combined organic layers were dried with Na2SO4 and the solvents were removed in vacuo to give the crude acid (18 g) which was used in the next step without further purification.
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200 mmol
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150 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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